2-Bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole
Overview
Description
2-Bromo-5-(1,3-dioxolan-2-yl)pyridine is a chemical compound with the molecular formula C8H8BrNO2 .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine consists of a pyridine ring substituted with a bromine atom and a 1,3-dioxolan-2-yl group .Physical and Chemical Properties Analysis
The predicted boiling point of 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine is 316.0±42.0 °C and its density is 1.593±0.06 g/cm3 at 20 ºC 760 Torr . The pKa is predicted to be 0.49±0.12 .Scientific Research Applications
Synthesis of New Derivatives
Research by Sinenko et al. (2017) focused on synthesizing new thiazole derivatives, including those related to 2-Bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole. They developed various chloromethyl derivatives of 1,3-thiazole, demonstrating the potential for creating new compounds with unique properties and applications in scientific research (Sinenko et al., 2017).
Application in Organic Synthesis
Rieke and Kim (2011) explored the preparation of 5-(1,3-dioxolan-2-yl)-2-furanylzinc bromide, derived from a compound similar to this compound. This work highlights the compound's utility in organic synthesis, particularly in coupling reactions to produce furan derivatives (Rieke & Kim, 2011).
Synthesis of Bioactive Derivatives
A study by Vijaya Raj et al. (2007) involved synthesizing bioactive derivatives of a similar compound, 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide. This research is indicative of the potential for this compound to be used in creating compounds with analgesic, antifungal, antibacterial, and antiproliferative activities (Vijaya Raj et al., 2007).
Role in Drug Discovery
Colella et al. (2018) demonstrated the use of a related compound, 1,3-dibromo-1,1-difluoro-2-propanone, in the synthesis of thiazoles, which are valuable in drug discovery. This research underscores the broader potential of bromo-substituted thiazoles, like this compound, in developing new pharmacologically active compounds (Colella et al., 2018).
Mechanism of Action
Properties
IUPAC Name |
2-bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c7-6-8-3-4(11-6)5-9-1-2-10-5/h3,5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHXDXOLCIWTDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CN=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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